Clomipramine D3 Clomipramine D3 The isotope labelled form of Clomipramine, an Imipramine derivative, has been found to be a 5-HT Receptor and Dopamine Receptor inhibitor that could be used as an antidepressant.
Brand Name: Vulcanchem
CAS No.: 136765-29-2
VCID: VC0196396
InChI: InChI=1S/C19H23ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3/i1D3
SMILES: CN(C)CCCN1C2=CC=CC=C2CNC3=C1C=C(C=C3)Cl
Molecular Formula: C19H23ClN2
Molecular Weight: 317.9 g/mol

Clomipramine D3

CAS No.: 136765-29-2

Cat. No.: VC0196396

Molecular Formula: C19H23ClN2

Molecular Weight: 317.9 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

Clomipramine D3 - 136765-29-2

CAS No. 136765-29-2
Molecular Formula C19H23ClN2
Molecular Weight 317.9 g/mol
IUPAC Name 3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine
Standard InChI InChI=1S/C19H23ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3/i1D3
Standard InChI Key GDLIGKIOYRNHDA-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl
SMILES CN(C)CCCN1C2=CC=CC=C2CNC3=C1C=C(C=C3)Cl
Canonical SMILES CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl
Appearance Powder

Chemical Properties and Structure

Clomipramine D3 is a deuterated form of clomipramine, where three hydrogen atoms are replaced by deuterium (heavy hydrogen) atoms. This substitution occurs specifically on one of the N-methyl groups, resulting in a trideuteriomethyl moiety.

Basic Chemical Information

The compound is characterized by the following properties:

PropertyValue
Chemical Name3-(2-chloro-5,6-dihydrobenzo[b]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine
Molecular FormulaC₁₉H₂₀D₃ClN₂
Molecular Weight317.87 g/mol
CAS Number136765-29-2
LogP4.55830
PSA18.51000

As indicated in the chemical information, Clomipramine D3 maintains the same structural backbone as the parent compound clomipramine but incorporates three deuterium atoms in place of hydrogen atoms in the N-methyl group . This strategic deuteration provides the compound with unique mass spectrometric properties while preserving the chemical behavior similar to non-deuterated clomipramine.

Structural Characteristics

Clomipramine D3 features a tricyclic structure with a seven-membered dibenzoazepine ring system, a characteristic chlorine substitution at position 3, and a three-carbon aminoalkyl side chain terminating in a dimethylamino group (with one methyl group being trideuterated) . This structural configuration is consistent with the tricyclic antidepressant class of compounds to which clomipramine belongs.

The IUPAC name for this compound is 3-(2-chloro-5,6-dihydrobenzo[b]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine, which precisely describes its molecular structure . The deuterium labeling is specifically situated on one of the terminal methyl groups connected to the nitrogen atom.

Analytical Applications

Clomipramine D3 serves as a crucial analytical tool in various scientific and medical applications, particularly as an internal standard for quantitative analysis.

Role as Internal Standard

In analytical chemistry, deuterated compounds like Clomipramine D3 are extensively used as internal standards due to their nearly identical chemical behavior to the non-deuterated analytes while having distinguishable mass spectrometric properties. This makes them ideal for quantitative analysis using mass spectrometry-based techniques.

Clomipramine D3 is specifically used as a stable labeled internal standard to track and compensate for the parent compound during processing and extraction from plasma . This is particularly important in bioanalytical methods where accuracy and precision are paramount. By adding a known amount of the deuterated internal standard to samples, analysts can correct for variations in sample preparation, extraction efficiency, and instrument response.

Mass Spectrometry Parameters

The mass spectrometric detection parameters for Clomipramine D3 have been well-established for various analytical methods. The following table shows typical Multiple Reaction Monitoring (MRM) transitions and related parameters used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods:

ParameterValue
Retention Time (min)3.22
Declustering Potential (V)41
Entrance Potential (V)5.5
Collision Cell Entry Potential (V)16
Precursor Ion (Q1) Mass (Da)318.1
Product Ion (Q3) MRM 1 (Da)89.1
Collision Energy (V) for MRM 127
Product Ion (Q3) MRM 2 (Da)61.1
Collision Energy (V) for MRM 255

These parameters are critical for the specific and sensitive detection of Clomipramine D3 in complex biological matrices . The unique mass transitions (318.1 → 89.1 and 318.1 → 61.1) allow for differentiation from the non-deuterated clomipramine, which has transitions at 315.1 → 86.1 and 315.1 → 58.1.

SpecificationDetails
Concentration100 μg/mL (as free base)
SolventMethanol
Package Size1 mL/ampoule
Chemical Formula (with HCl)C19H20ClD3N2 · HCl
Molecular Weight (with HCl)354.33 g/mol
Storage Condition2-8°C (refrigerated)

Research Methodologies

The application of Clomipramine D3 in research has led to the development of various analytical methodologies that leverage its unique properties.

Extraction Techniques

Research involving Clomipramine D3 has established effective extraction protocols for isolating clomipramine and its metabolites from biological matrices. These typically include liquid-liquid extraction followed by flash freezing under dry ice bath conditions . Such methods have reported mean recovery rates of approximately 62-63% for clomipramine and N-desmethylclomipramine .

The addition of Clomipramine D3 before extraction allows for compensation of any losses during the extraction process, thereby improving the accuracy of the analytical results.

Chromatographic Methods

Various chromatographic methods have been developed for the separation and analysis of clomipramine and related compounds using Clomipramine D3 as an internal standard. These methods typically employ:

  • Reversed-phase gradient chromatography conditions

  • Selective column chemistries optimized for basic compounds

  • Mobile phase compositions that enhance separation while minimizing matrix effects

  • Optimized flow rates and temperature conditions for efficient separation

These methods allow for the simultaneous determination of clomipramine and its active metabolite N-desmethylclomipramine in human plasma with high selectivity and sensitivity .

Analytical Challenges and Solutions

The use of Clomipramine D3 as an internal standard addresses several analytical challenges encountered in the quantification of clomipramine in various matrices.

Matrix Effects and Interferences

Biological matrices such as plasma, serum, and urine can introduce significant interferences and matrix effects in the analysis of pharmaceuticals. Clomipramine D3, with its nearly identical chemical behavior to clomipramine but distinct mass spectrometric properties, provides an effective means to compensate for these effects .

By adding Clomipramine D3 to samples prior to extraction and processing, analysts can correct for matrix-dependent variations in extraction efficiency, ionization suppression or enhancement, and other analytical interferences that might otherwise compromise the accuracy of results.

Interconversion Phenomena

A particularly challenging aspect of clomipramine analysis is the potential for interconversion between the parent compound and its metabolite N-desmethylclomipramine. Research using Clomipramine D3 and N-Desmethyl Clomipramine D3 as internal standards has demonstrated that this interconversion can impact bioequivalence studies and therapeutic drug monitoring .

The use of stable labeled internal standards like Clomipramine D3 has been instrumental in tracking and quantifying these interconversion processes, leading to improved understanding of the pharmacokinetics and metabolism of clomipramine . This research has highlighted the advantages of liquid chromatography with tandem mass spectrometry over other techniques such as liquid chromatography with ultraviolet detection for investigating such complex pharmaceutical behaviors.

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